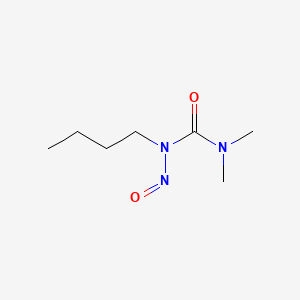

1-Butyl-3,3-dimethyl-1-nitrosourea

描述

Historical Context of Nitrosourea (B86855) Class in Alkylating Agent Studies

The journey of alkylating agents in medicine began under grim circumstances. The vesicant effects and observed bone marrow suppression in individuals exposed to sulfur mustard gas during World War I sparked the initial scientific inquiry into these compounds' biological effects. nih.govcuni.cz This led to the exploration of nitrogen mustards as potential anticancer agents in the 1930s. cuni.cz

The nitrosourea chapter began in 1959, when these compounds were identified through a random screening program at the U.S. National Cancer Institute. taylorandfrancis.com A pivotal moment came with the development of Carmustine (BCNU), the first nitrosourea to be approved for public use by the U.S. Food and Drug Administration in 1977. nih.gov BCNU's ability to penetrate the blood-brain barrier and show efficacy against brain tumors in preclinical models was a significant breakthrough. nih.gov Since 1972, the National Cancer Institute has recognized BCNU for its utility against a range of cancers. google.comgoogle.com

Overview of Chemical Reactivity and Biological Significance of Nitrosoureas

The defining characteristic of nitrosoureas is their function as alkylating agents. nih.govtaylorandfrancis.comnih.govresearchgate.net A key feature is their lipophilicity, or ability to dissolve in fats, which enables them to cross the blood-brain barrier, a significant hurdle for many drugs. nih.govtaylorandfrancis.comontosight.ai This property has made them particularly important in the study and treatment of brain malignancies. nih.govtaylorandfrancis.com

The biological activity of nitrosoureas stems from their chemical instability under physiological conditions, where they decompose without the need for enzymatic action to form two reactive species: an alkylating entity and a carbamoylating entity. nih.govnih.gov

Alkylation: The primary alkylating species, a chloroethyl diazonium ion, readily reacts with nucleophilic sites on DNA bases, including guanine (B1146940), cytosine, and adenine. nih.govnih.gov This can lead to the formation of cross-links between DNA strands, a type of damage that is particularly difficult for cells to repair and is a major contributor to the cytotoxic effects of these compounds. nih.govnih.govkinxcdn.com

Carbamoylation: The generation of an organic isocyanate allows for the carbamoylation of protein lysine (B10760008) residues. nih.gov This can inactivate crucial enzymes involved in DNA repair, further enhancing the cellular damage. nih.gov

This dual mechanism of action underpins their potent biological effects, including their use in treating various cancers like lymphomas and melanomas, but also their inherent carcinogenicity. nih.govtaylorandfrancis.comontosight.ai

Scope and Research Significance of 1-Butyl-3,3-dimethyl-1-nitrosourea within Nitrosourea Research Paradigms

Within the diverse family of nitrosoureas, this compound is a synthetic compound primarily utilized for research purposes. smolecule.com It serves as a model compound to investigate the mechanisms of chemical carcinogenesis and the intricate ways alkylating agents interact with DNA. smolecule.com

The specific molecular architecture of this compound, featuring a butyl group and two methyl groups, confers a distinct pattern of DNA alkylation and subsequent biological outcomes when compared to other nitrosoureas. smolecule.com Research using this compound has provided valuable insights into the fundamental processes of how chemical agents can induce cancer.

In experimental models, particularly in Donryu rats, administration of this compound has been shown to induce a variety of tumors, such as leukemias and tumors of the digestive tract. smolecule.com The underlying mechanism is the alkylation of DNA, with a preference for guanine residues, which introduces mutations that can initiate and promote the development of cancer. smolecule.com

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | This compound | smolecule.com |

| CAS Number | 56654-53-6 | smolecule.comechemi.com |

| Molecular Formula | C7H15N3O2 | smolecule.comechemi.com |

| Molecular Weight | 173.21 g/mol | smolecule.com |

| Canonical SMILES | CCCCN(C(=O)N(C)C)N=O | smolecule.com |

Structure

3D Structure

属性

CAS 编号 |

56654-53-6 |

|---|---|

分子式 |

C7H15N3O2 |

分子量 |

173.21 g/mol |

IUPAC 名称 |

1-butyl-3,3-dimethyl-1-nitrosourea |

InChI |

InChI=1S/C7H15N3O2/c1-4-5-6-10(8-12)7(11)9(2)3/h4-6H2,1-3H3 |

InChI 键 |

PRGVZPQYBQXJOV-UHFFFAOYSA-N |

SMILES |

CCCCN(C(=O)N(C)C)N=O |

规范 SMILES |

CCCCN(C(=O)N(C)C)N=O |

其他CAS编号 |

56654-53-6 |

同义词 |

1-butyl-3,3-dimethyl-1-nitrosourea N-butyl-N',N'-dimethyl-N-nitrosourea |

产品来源 |

United States |

Molecular and Cellular Mechanisms of Biological Interaction of 1 Butyl 3,3 Dimethyl 1 Nitrosourea

DNA Alkylation and Adductogenesis by 1-Butyl-3,3-dimethyl-1-nitrosourea

As an alkylating agent, this compound's biological activity is intrinsically linked to its capacity to form covalent bonds with cellular components, with DNA being a principal target. smolecule.com The journey from a stable compound to a reactive agent begins with its decomposition, which generates highly reactive electrophilic intermediates. smolecule.com These intermediates are the chemical warheads that launch an attack on nucleophilic sites within the DNA structure, including the bases and the phosphate (B84403) backbone. This assault results in the formation of DNA adducts, which are segments of DNA that are chemically modified. If these adducts are not efficiently repaired by the cell's machinery, they can lead to permanent genetic alterations in the form of mutations or can be so disruptive that they trigger programmed cell death. smolecule.compsu.edu The alkylating prowess of this compound is the cornerstone of its biological impact. smolecule.com

Characterization of Specific DNA Adducts (e.g., N7-Guanine, O6-Guanine, N3-Adenine)

Nitrosoureas are known to leave their mark on DNA at various locations on the purine (B94841) and pyrimidine (B1678525) bases. While a detailed and specific adduct profile for this compound is not extensively documented in the available scientific literature, the well-established reactivity patterns of the broader nitrosourea (B86855) family offer significant clues. The most common of these chemical modifications include N7-methylguanine (N7-MeG), N3-methyladenine (N3-MeA), and O6-methylguanine (O6-MeG). mdpi.com

The guanine (B1146940) base is a particularly favored target for alkylation by nitrosoureas. smolecule.comnih.gov The N7 position of guanine is both highly nucleophilic and sterically accessible, making it a frequent point of attack. In contrast, O6-alkylguanine adducts, while often formed in lesser amounts, are considered to be of greater biological consequence due to their high potential to cause mutations and initiate cancer. mdpi.com

A study focusing on the related compound, 1-n-butyl-1-nitrosourea, revealed that the ratio of O6-n-propylguanine to 7-n-propylguanine (B11905420) was 0.73. This ratio was noted to be similar to that observed with 1-ethyl-1-nitrosourea, suggesting that the butylation at the O6 position of guanine is a significant outcome for butylnitrosoureas. nih.gov Although this data pertains to a closely related molecule, it provides valuable insight into the probable reactivity of the butylating species that arise from the breakdown of this compound.

The following table summarizes the key DNA adducts typically formed by nitrosoureas:

| Adduct Type | Typical Location | Significance |

| N7-Alkylguanine | N7 position of Guanine | The most frequently formed adduct, which can destabilize the DNA and lead to the loss of the guanine base (depurination). |

| O6-Alkylguanine | O6 position of Guanine | A highly mutagenic and carcinogenic lesion that can cause incorrect base pairing during DNA replication. mdpi.com |

| N3-Alkyladenine | N3 position of Adenine | Can act as a block to the DNA replication machinery. |

Formation of DNA Interstrand Cross-links (ICLs)

One of the most cytotoxic lesions inflicted by certain nitrosoureas is the DNA interstrand cross-link (ICL). nih.govnih.gov ICLs act like molecular staples, covalently binding the two strands of the DNA double helix together. This prevents the strands from separating, a critical step for fundamental cellular processes like DNA replication and transcription. nih.govnih.gov This type of severe DNA damage is especially toxic to cells that are rapidly dividing.

For chloroethylating nitrosoureas, the formation of ICLs is a well-understood two-step process. nih.gov The first step is the alkylation of a nucleophilic site on one DNA strand, with the O6 position of guanine being a common target. nih.gov This initial adduct then undergoes a slower, secondary reaction where the reactive group on the attached alkyl chain forms a covalent bond with a nucleophilic site on the opposing DNA strand, thus completing the cross-link. nih.gov

While this compound lacks the chloroethyl group, the general principle of bifunctional reactivity leading to cross-links is a known mechanism for some alkylating agents. psu.edu For non-chloroethylating nitrosoureas, the ability to form ICLs hinges on the nature of the reactive intermediates they produce. Some evidence suggests that this compound does possess the ability to form these damaging cross-links between DNA strands. ontosight.ai

Sequence Specificity and Electrostatic Landscape in DNA Interactions

The interaction between alkylating agents and DNA is not a completely random affair; it can be influenced by the local DNA sequence and its three-dimensional structure. Although specific studies pinpointing the sequence preferences of this compound are not currently available, research on other members of the nitrosourea family has revealed preferential alkylation at certain DNA sequences. For example, some nitrosoureas have demonstrated a tendency to alkylate guanine residues located within particular sequence contexts. nih.gov

Furthermore, the electrostatic potential of the DNA molecule itself plays a role in directing the path of charged alkylating intermediates. The negatively charged phosphate backbone of DNA creates an electrostatic landscape that can attract and guide electrophilic species towards their targets.

Macromolecular Interactions Beyond DNA Alkylation

While DNA is a primary site of attack, the reactive intermediates unleashed by the decomposition of nitrosoureas are not exclusively selective and can also interact with other vital cellular macromolecules, including proteins and RNA. nih.gov

Carbamoylation of Cellular Proteins and Enzymes (e.g., Glutathione (B108866) Reductase)

In addition to alkylation, nitrosoureas can also engage in a distinct chemical reaction known as carbamoylation. This process involves the transfer of the carbamoyl (B1232498) group from the nitrosourea molecule to the amino groups of proteins. nih.gov This reaction is mediated by isocyanate species that are generated during the breakdown of nitrosoureas.

Carbamoylation can significantly alter the structure and function of proteins. One important target of carbamoylation by some nitrosoureas is glutathione reductase, a key enzyme responsible for maintaining the cellular redox balance and protecting against oxidative stress. jst.go.jp The inhibition of this enzyme can lead to an accumulation of damaging reactive oxygen species within the cell. The carbamoylation of lysine (B10760008) residues and the terminal amino groups of proteins has been demonstrated for other nitrosoureas. nih.gov Although direct evidence for the carbamoylation of glutathione reductase by this compound is not available in the reviewed literature, it represents a plausible mechanism of action given the known reactivity of the isocyanate intermediates generated from nitrosoureas.

| Target of Carbamoylation | Potential Consequence |

| Protein Amino Groups (e.g., Lysine) | Alteration of protein charge, three-dimensional structure, and biological function. nih.gov |

| Glutathione Reductase | Inhibition of enzymatic activity, leading to an increase in cellular oxidative stress. |

Perturbations of Ribonucleic Acid (RNA) Functionality

Similar to DNA, ribonucleic acid (RNA) is also abundant in nucleophilic sites, making it another potential target for alkylating agents. nih.gov The alkylation of RNA can disrupt its intricate structures and interfere with its diverse functions, which include serving as a template for protein synthesis and regulating gene expression. However, specific scientific studies that detail the interaction of this compound with RNA and the resulting functional consequences are not readily found in the current body of scientific literature. Given the established reactivity of the intermediates produced by this compound, it is conceivable that RNA is also a target for alkylation, but the extent and biological significance of this interaction remain to be fully explored.

Cellular Responses to this compound-Induced Damage

The cellular response to DNA damage induced by alkylating agents like this compound is a complex process involving the activation of DNA repair pathways, the halting of the cell cycle to allow time for repair, and the initiation of programmed cell death or senescence if the damage is irreparable.

Nitrosoureas exert their effects by alkylating DNA, forming various adducts. A particularly critical lesion is the alkylation of the O6 position of guanine, which can lead to mispairing with thymine (B56734) during DNA replication and is highly mutagenic and carcinogenic. nihs.go.jp The primary defense mechanism against this type of damage is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).

MGMT is a "suicide" enzyme that directly removes alkyl groups from the O6 position of guanine, transferring them to one of its own cysteine residues. nihs.go.jp This action restores the integrity of the DNA but also leads to the irreversible inactivation of the MGMT protein. The expression and activity of MGMT are therefore critical determinants of a cell's sensitivity to alkylating agents. While direct studies on the modulation of MGMT by this compound are limited, the general mechanism of nitrosourea resistance is well-established and is expected to apply.

Cells with high levels of MGMT activity can efficiently repair the DNA damage caused by nitrosoureas, leading to resistance. Conversely, cells with low or no MGMT activity are more susceptible to the cytotoxic effects of these compounds. The effectiveness of nitrosourea-based therapies in cancer is often correlated with the MGMT status of the tumor.

Table 1: General Effects of Nitrosoureas on DNA and the Role of MGMT

| Feature | Description | Reference |

| Primary DNA Lesion | Alkylation of the O6 position of guanine (O6-alkylguanine). | |

| Repair Enzyme | O6-methylguanine-DNA methyltransferase (MGMT). | nihs.go.jp |

| Mechanism of Repair | Direct transfer of the alkyl group from guanine to a cysteine residue on MGMT, leading to enzyme inactivation. | nihs.go.jp |

| Effect of High MGMT | Increased resistance to nitrosoureas due to efficient DNA repair. | |

| Effect of Low MGMT | Increased sensitivity to nitrosoureas due to inefficient DNA repair. |

Upon sensing DNA damage, cells activate complex signaling pathways that lead to a temporary halt in the cell cycle. This provides an opportunity for the DNA repair machinery to correct the lesions before they are fixed as mutations during DNA replication or passed on to daughter cells during mitosis.

The tumor suppressor protein p53 and its downstream target, the cyclin-dependent kinase inhibitor p21, are key players in the G1 checkpoint. In response to DNA damage, p53 is activated and induces the expression of p21, which in turn inhibits the cyclin-dependent kinases (CDKs) required for the G1/S transition, thereby arresting the cell cycle in G1.

If the DNA damage induced by this compound is too extensive to be repaired, the cell may be triggered to undergo programmed cell death (apoptosis) or enter a state of permanent growth arrest known as cellular senescence. These are crucial mechanisms to prevent the propagation of cells with a damaged genome, which could otherwise lead to cancer.

Apoptosis: Apoptosis is a highly regulated process that results in the elimination of damaged cells without inducing an inflammatory response. The decision to undergo apoptosis is often mediated by the p53 protein. If the DNA damage is severe, p53 can activate the transcription of pro-apoptotic genes, such as BAX and PUMA, which lead to the activation of a cascade of proteases called caspases that execute the apoptotic program.

Senescence: Cellular senescence is a state of irreversible cell cycle arrest. Like apoptosis, it is often triggered by DNA damage and is also frequently dependent on the p53/p21 pathway. Senescent cells remain metabolically active and secrete a variety of signaling molecules, collectively known as the senescence-associated secretory phenotype (SASP), which can have complex effects on the surrounding tissue.

While direct evidence for the induction of apoptosis and senescence by this compound is lacking in the readily available scientific literature, it is a well-established principle that significant DNA damage, such as that caused by potent alkylating agents, is a strong trigger for these pathways.

Table 2: Key Cellular Fates in Response to DNA Damage

| Cellular Response | Trigger | Key Molecular Players | Outcome |

| Cell Cycle Arrest | Repairable DNA damage | p53, p21, CDKs | Provides time for DNA repair. |

| Apoptosis | Severe, irreparable DNA damage | p53, BAX, PUMA, Caspases | Elimination of damaged cells. |

| Senescence | Persistent DNA damage signals | p53, p21, p16 | Permanent growth arrest of damaged cells. |

Biotransformation and Metabolic Activation Studies of 1 Butyl 3,3 Dimethyl 1 Nitrosourea

Identification of Enzymatic Biotransformation Pathways in Preclinical Models

The biotransformation of nitrosoureas is a complex process primarily mediated by hepatic enzymes. In preclinical models, the metabolism of compounds structurally similar to 1-Butyl-3,3-dimethyl-1-nitrosourea is understood to proceed through several key enzymatic reactions. These pathways are crucial for both the activation of the compound into its carcinogenic form and its potential detoxification.

α-Hydroxylation and Subsequent Decomposition

A primary and critical pathway for the metabolic activation of many N-nitrosamines and nitrosoureas is α-hydroxylation. mdpi.comnih.gov This reaction is catalyzed by cytochrome P450 (CYP450) monooxygenases in the liver. mdpi.compicmonic.com The process involves the oxidation of a carbon atom that is directly attached (in the α-position) to the N-nitroso group. mdpi.com For long-chain nitrosamines, such as N-nitrosodibutylamine, CYP2B1 has been shown to be a key enzyme in this α-hydroxylation process. nih.gov

This hydroxylation event results in the formation of an unstable α-hydroxy-nitrosourea intermediate. This intermediate undergoes spontaneous, non-enzymatic decomposition. nih.gov The breakdown of this transient metabolite is proposed to generate a highly reactive alkyldiazohydroxide and an isocyanate. The alkyldiazohydroxide can then yield a carbocation, which is a potent alkylating agent capable of covalently binding to DNA. mdpi.comresearchgate.net This alkylation of genetic material is a key initiating event in chemical carcinogenesis.

Table 1: Theoretical α-Hydroxylation and Decomposition of this compound

| Step | Process | Reactant(s) | Enzyme/Condition | Product(s) | Significance |

|---|---|---|---|---|---|

| 1 | α-Hydroxylation | This compound | Cytochrome P450 (e.g., CYP2B1) | α-Hydroxybutyl-3,3-dimethyl-1-nitrosourea (unstable) | Metabolic Activation |

| 2 | Decomposition | α-Hydroxybutyl-3,3-dimethyl-1-nitrosourea | Spontaneous | Butyldiazohydroxide + Dimethylcarbamoyl isocyanate | Formation of Reactive Intermediates |

| 3 | Alkylation | Butyldiazohydroxide | Spontaneous | Butyl-carbocation + N₂ + OH⁻ | Generation of Ultimate Carcinogen |

Demethylation and Denitrosation Reactions

In addition to α-hydroxylation of the butyl group, oxidative N-demethylation can also occur, mediated by CYP450 enzymes. This pathway would involve the removal of one of the methyl groups from the urea (B33335) portion of the molecule, leading to different sets of metabolites.

Conversely, denitrosation represents a significant detoxification pathway for nitrosoureas. This reaction involves the removal of the nitroso (-N=O) group, rendering the molecule inactive. Studies on other nitrosoureas, such as 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), have demonstrated that this detoxification is catalyzed by glutathione (B108866) S-transferases (GSTs). nih.gov Specifically, class mu GSTs have been shown to be particularly efficient in this process. nih.gov This enzymatic reaction conjugates glutathione to the nitroso group, leading to its removal and the formation of a denitrosated urea derivative, which is less toxic and can be more readily excreted. nih.govmdpi.com

Role of Active Metabolites in Genotoxic and Carcinogenic Efficacy

The genotoxic and carcinogenic properties of this compound are not caused by the parent compound itself but by the reactive electrophilic metabolites generated during its biotransformation. mdpi.compicmonic.com The primary mechanism of toxicity is the alkylation of DNA by the carbocations (e.g., butyl-carbocation) formed following α-hydroxylation. researchgate.netnih.gov

These highly reactive alkylating agents can attack nucleophilic sites on DNA bases. Research on the related compound N-n-butyl-N-nitrosourea has shown that it alkylates DNA to form products such as 7-n-butylguanine, 3-n-butyladenine, and O6-n-butylguanine. nih.gov The formation of O6-alkylguanine adducts is considered particularly pro-mutagenic, as it can lead to G:C to A:T transition mutations during DNA replication, a common mutation seen in tumors induced by alkylating agents. mdpi.com The formation of these DNA adducts disrupts the normal structure and function of DNA, leading to mutations, chromosomal damage, and ultimately, the initiation of cancer. nih.govsmolecule.com

The other major reactive metabolite, dimethylcarbamoyl isocyanate, can carbamoylate proteins, particularly lysine (B10760008) residues. researchgate.net This can lead to the inactivation of critical enzymes, including those involved in DNA repair, which may further enhance the genotoxicity of the alkylating species. researchgate.net

Table 2: Proposed Active Metabolites of this compound and Their Biological Effects

| Metabolite | Precursor Pathway | Mechanism of Action | Biological Effect |

|---|---|---|---|

| Butyl-carbocation | α-Hydroxylation | Alkylation of DNA bases (e.g., O6-guanine) | Genotoxicity, Mutagenesis, Carcinogenesis |

| Dimethylcarbamoyl isocyanate | Decomposition | Carbamoylation of proteins (e.g., lysine residues) | Enzyme inactivation (e.g., DNA repair enzymes), Cytotoxicity |

Comparative Metabolism across Different Biological Systems

The metabolism of xenobiotics, including nitrosoureas, can vary significantly across different species and experimental systems (in vitro vs. in vivo). nih.govnih.gov These differences are crucial for extrapolating toxicological data from preclinical animal models to human risk assessment. nih.gov

Species differences often arise from variations in the expression and activity of metabolic enzymes like CYPs and GSTs. nih.gov For instance, the rate of denitrosation of the nitrosourea (B86855) tauromustine (B1682935) was found to be highest in mice, followed by rats and dogs, reflecting species-specific differences in GST activity. nih.gov Similarly, studies on other compounds have shown that rats and humans can have different levels of specific CYP isozymes, leading to different metabolite profiles and clearance rates. nih.gov For example, in the metabolism of N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine, hamsters were found to sulfate (B86663) the compound much more rapidly than rats, while rats exhibited higher rates of glucuronidation. nih.gov

In vitro systems, such as liver microsomes or hepatocytes, are valuable tools for identifying potential metabolic pathways and the enzymes involved. nih.gov Microsomes contain CYP450 enzymes and are useful for studying phase I reactions like hydroxylation, while hepatocytes can perform both phase I and phase II (conjugation) reactions. nih.gov However, in vitro results may not always perfectly mirror the in vivo situation, which involves complex interactions of absorption, distribution, metabolism, and excretion. nih.gov Comparing metabolite profiles from in vitro human and rat systems helps determine whether the rat is an appropriate toxicological model for predicting human responses. nih.gov

Table 3: General Comparison of Metabolic Systems for Nitrosourea Studies

| System | Advantages | Limitations | Relevance |

|---|---|---|---|

| In Vivo (e.g., Rat) | Reflects whole-body ADME; physiological conditions. | Species differences may limit direct human extrapolation; higher cost. | Essential for understanding overall toxicity and carcinogenicity in a living organism. |

| In Vitro (Liver Microsomes) | Isolates Phase I (CYP450) metabolism; high-throughput. | Lacks Phase II enzymes and cellular context. | Good for identifying specific activating enzymes (e.g., CYPs) and initial hydroxylation reactions. |

| In Vitro (Hepatocytes) | Contains both Phase I and Phase II enzymes; closer to in vivo liver metabolism. | Metabolism can be less efficient than in vivo; limited lifespan of cells. | Provides a more complete picture of hepatic metabolism and detoxification pathways (e.g., glucuronidation, sulfation). |

| Human vs. Animal Tissues | Allows for direct comparison of metabolic pathways. | Availability of human tissue is limited. | Critical for assessing the relevance of animal model data for human risk assessment. nih.gov |

Genotoxicity and Mutagenicity Research of 1 Butyl 3,3 Dimethyl 1 Nitrosourea

Mechanisms of Genotoxic Lesion Formation

The genotoxicity of nitrosoureas stems from their decomposition to reactive intermediates that can chemically modify DNA. This modification can lead to the formation of various DNA adducts, which, if not properly repaired, can result in strand breaks, chromosomal damage, and cell death.

Single and Double-Strand DNA Breaks

Nitrosourea (B86855) compounds are known to induce both single and double-strand DNA breaks. The formation of these breaks is a consequence of the DNA alkylation process. The alkylation of purine (B94841) bases, such as guanine (B1146940) and adenine, can destabilize the glycosidic bond, leading to depurination and the formation of an apurinic/apyrimidinic (AP) site. The subsequent enzymatic or spontaneous cleavage of the phosphodiester backbone at these AP sites results in single-strand breaks.

While direct evidence for 1-Butyl-3,3-dimethyl-1-nitrosourea is not extensively documented, studies on related compounds provide insight. For instance, aromatic nitroso compounds have been shown to cause DNA single-strand breaks in the presence of thiols. nih.gov This process is thought to involve the generation of reactive oxygen species. nih.gov Furthermore, research on 1-methyl-1-nitrosourea (MNU) and 1,3-dimethyl-1-nitrosourea (DMNU) has demonstrated their capacity to damage tumor cell DNA, which can be measured by the rate of alkali elution, a technique sensitive to DNA strand breaks. nih.gov It was observed that MNU caused a greater extent of DNA damage compared to DMNU. nih.gov

Double-strand breaks, which are more severe lesions, can arise from the close proximity of two single-strand breaks on opposite DNA strands or as a direct consequence of the repair processes attempting to correct the initial damage.

Chromosomal Aberrations and Sister Chromatid Exchanges

The DNA lesions induced by nitrosoureas can lead to larger-scale genomic instability, manifesting as chromosomal aberrations and an increased frequency of sister chromatid exchanges (SCEs). Chromosomal aberrations include structural changes such as deletions, translocations, and the formation of ring chromosomes.

Studies on N-methyl-N-nitrosourea (MNU) have shown that it induces chromatid gaps, breaks, and interchanges in human diploid fibroblasts. nih.gov These aberrations were not randomly distributed but were preferentially located in the pale G bands of the chromosomes. nih.gov Similarly, research on other nitrosoureas has demonstrated a dose-dependent increase in SCEs in rat brain tumor cells. nih.gov For example, 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) and chlorozotocin (B1668840) were found to significantly elevate SCE levels. nih.gov It is believed that the formation of DNA adducts and subsequent misrepair are the primary triggers for these cytogenetic events. The induction of SCEs has been correlated with the cytotoxic effects of these compounds. nih.gov

| Nitrosourea Compound | Observed Chromosomal Damage | Cell Type |

| N-methyl-N-nitrosourea (MNU) | Chromatid gaps, breaks, interchanges | Human diploid fibroblasts |

| 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU) | Increased sister chromatid exchanges | 9L rat brain tumor cells |

| Chlorozotocin | Increased sister chromatid exchanges | 9L rat brain tumor cells |

Micronucleus Formation

Micronuclei are small, extranuclear bodies that contain chromosomal fragments or whole chromosomes that were not incorporated into the daughter nuclei during cell division. Their formation is a hallmark of genotoxic exposure and chromosomal instability.

| Compound | Endpoint | System | Observation |

| N-ethyl-N-nitrosourea (ENU) | Micronucleus Formation | Mouse bone marrow | Dose-dependent increase in micronucleated polychromatic erythrocytes nih.gov |

Induction of Gene Mutations and Mutational Spectra

The DNA adducts formed by nitrosoureas are often misrepaired or can lead to errors during DNA replication, resulting in permanent changes in the DNA sequence, known as gene mutations.

Base Substitutions (e.g., GC to AT Transitions)

A predominant type of mutation induced by many alkylating agents, including nitrosoureas, is the GC to AT transition. This is primarily due to the alkylation of guanine at the O^6 position, forming O^6-alkylguanine. This adducted base has a tendency to mispair with thymine (B56734) instead of cytosine during DNA replication. Subsequent rounds of replication then fix this mispairing as a permanent GC to AT transition in the DNA sequence.

Research on N-n-butyl-N-nitrosourea, a compound structurally similar to this compound, has shown that it reacts with DNA to form several adducts, including 7-n-butylguanine and O^6-n-butylguanine. nih.gov The formation of O^6-n-butylguanine is particularly significant for mutagenesis, as it is a known pro-mutagenic lesion. nih.gov Studies on other methylating nitrosoureas, such as N-nitrosodimethylamine (NDMA) and N-methyl-N-nitrosourea (MNU), have revealed a distinct mutational spectrum dominated by GC→AT transitions, often occurring in a 5'-Pu-G-3' sequence context. nih.gov

| Alkylating Agent | Primary DNA Adduct | Resulting Base Substitution |

| N-n-butyl-N-nitrosourea | O^6-n-butylguanine nih.gov | Implied GC to AT transitions |

| N-methyl-N-nitrosourea (MNU) | O^6-methylguanine nih.gov | GC to AT transitions nih.gov |

Frameshift and Deletion Mutations

In addition to base substitutions, nitrosoureas can also induce frameshift and deletion mutations, although these are generally less frequent. Frameshift mutations involve the insertion or deletion of a number of nucleotides that is not divisible by three, leading to a shift in the reading frame of the gene and often a non-functional protein product. Deletions involve the loss of a segment of DNA.

These types of mutations can arise from the formation of bulky DNA adducts that can block DNA replication or from errors in DNA repair processes, such as non-homologous end joining of double-strand breaks. While specific data on frameshift and deletion mutations for this compound are scarce, studies on other nitrosoureas, like 1,3-bis(2-chloroethyl)-1-nitrosourea (BCNU), have shown that they can induce a significant fraction of deletion mutations. nih.gov

In Vitro and In Vivo Assessment Methodologies for Genotoxicity

A variety of assays are employed to determine the genotoxic potential of chemical substances. These tests are designed to detect different types of genetic damage, from point mutations to larger chromosomal aberrations. For a compound like this compound, which is known to be a carcinogen, these assays provide insight into its mechanism of action. smolecule.com The primary mechanism of nitrosoureas involves the alkylation of DNA, which can lead to mutations and cellular damage if not repaired. smolecule.comnih.govontosight.ai

Bacterial and Mammalian Cell Mutagenicity Assays

Mutagenicity assays are fundamental in genetic toxicology for identifying substances that can cause mutations in the DNA of living organisms. These assays are conducted using both bacterial and mammalian cells to provide a comprehensive understanding of a compound's mutagenic potential.

Bacterial Reverse Mutation Assay (Ames Test):

The Ames test is a widely used primary screening tool for identifying mutagenic compounds. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it in their growth medium to survive. A mutagenic substance can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on a histidine-free medium.

While direct studies on this compound are not extensively published, research on related nitrosourea compounds provides valuable insights. For instance, studies on various N-nitroso compounds have demonstrated their mutagenic activity in Salmonella strains. nih.gov The mutagenicity of many N-nitroso compounds is dependent on metabolic activation, often requiring the addition of a liver enzyme extract (S9 mix) to the assay system. nih.govnih.gov However, some nitrosoureas, like 1,3-Dimethyl-3-phenyl-1-nitrosourea (DMPNU), have shown direct mutagenic activity, inducing base substitutions in Salmonella typhimurium, particularly in the TA100 strain, without the need for metabolic activation. nih.gov This suggests that this compound, due to its chemical structure, could also exhibit direct mutagenic effects.

Mammalian Cell Gene Mutation Assays:

To assess mutagenicity in a system more relevant to human health, mammalian cell-based assays are employed. These assays typically use cell lines such as Chinese hamster ovary (CHO), Chinese hamster lung (V79), or mouse lymphoma L5178Y cells. These tests measure forward mutations in specific reporter genes, such as the hypoxanthine-guanine phosphoribosyltransferase (HPRT) or thymidine (B127349) kinase (TK) gene.

Research on the related compound DMPNU has shown that it is a potent inducer of gene mutations at the HPRT locus in Chinese hamster V79 cells. nih.gov This finding strongly suggests that this compound would likely induce similar effects in mammalian cells. The alkylating nature of nitrosoureas leads to the formation of DNA adducts, which, if not properly repaired, can cause mispairing during DNA replication, resulting in permanent mutations. smolecule.com

Below is an interactive table summarizing the expected mutagenic activity of this compound based on data from related compounds.

| Assay System | Cell Type | Metabolic Activation (S9) | Expected Outcome | Inferred Genotoxic Mechanism |

| Bacterial Reverse Mutation | Salmonella typhimurium (e.g., TA100) | With and Without | Positive | Base-pair substitution |

| Mammalian Cell Gene Mutation | Chinese Hamster V79 | Without | Positive | Point mutations, clastogenic damage |

DNA Damage Detection Assays (e.g., Comet Assay)

Beyond detecting mutations, it is crucial to directly measure the DNA damage caused by a compound. Assays designed for this purpose can detect a range of lesions, including single- and double-strand breaks and alkali-labile sites.

Single Cell Gel Electrophoresis (Comet Assay):

The Comet assay is a sensitive and versatile method for detecting DNA damage in individual cells. 21stcenturypathology.com In this technique, cells are embedded in agarose (B213101) on a microscope slide, lysed to remove membranes and proteins, and then subjected to electrophoresis. youtube.com Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail," while undamaged DNA remains in the "comet head." The length and intensity of the comet tail are proportional to the amount of DNA damage. youtube.com

Given that this compound is known to alkylate DNA, primarily at guanine residues, it is highly probable that it would induce significant DNA damage detectable by the Comet assay. smolecule.com The formation of alkylated bases can lead to DNA strand breaks either directly or as a result of cellular repair processes.

The following table outlines the expected findings from a Comet assay performed on cells treated with this compound.

| Assay | Cell Type | Endpoint Measured | Expected Result | Implication |

| Alkaline Comet Assay | Human or rodent cells (e.g., lymphocytes, fibroblasts) | DNA strand breaks, alkali-labile sites | Increased comet tail moment/length | Direct evidence of DNA damage |

Preclinical Carcinogenesis Research of Nitrosourea Compounds

Tumor Induction in Laboratory Animal Models by Nitrosourea (B86855) Compounds

Nitrosourea compounds are well-documented carcinogens in laboratory animals, capable of inducing a wide array of neoplasms. The specific compound, 1-Butyl-3,3-dimethyl-1-nitrosourea, has been shown to be carcinogenic in animal studies. smolecule.com Research involving this agent serves as a model for understanding how chemical exposure can lead to cancer. smolecule.com The carcinogenic activity of nitrosoureas is fundamentally linked to their ability to act as alkylating agents, which modify cellular macromolecules, most critically, DNA. smolecule.comnih.gov This action can initiate a cascade of events leading to neoplastic transformation.

The carcinogenicity of nitrosourea compounds often exhibits a marked organ-specific (organotropic) effect, which can be influenced by the chemical structure of the specific compound, the animal species and strain, and the route of administration.

For This compound , studies in Donryu rats have demonstrated the induction of various tumors, with a notable incidence of leukemias and neoplasms within the digestive tract. smolecule.com

Other related nitrosourea compounds have shown different or overlapping target organ specificities, providing a broader picture of carcinogenesis by this chemical class:

Mammary Gland: N-Methyl-N-nitrosourea (MNU) is a classic agent used to induce mammary tumors in rats, creating a widely used model for human breast cancer research. mdpi.comontosight.ai Similarly, 1-butyl-1-nitrosourea (B1211176) (BNU) has been shown to induce mammary tumors in female Sprague-Dawley rats. oup.com

Brain and Nervous System: Certain nitrosoureas have a strong affinity for inducing neurogenic tumors. N-Ethyl-N-nitrosourea (ENU) is known to cause a high incidence of tumors in the brain and spinal cord, particularly when administered to rats. echemi.comnih.gov Newborn CDF1 mice treated with 1-butyl-1-nitrosourea (BNU) also developed neurinomas of the acoustic nerve. nih.gov The lipophilic nature of some nitrosoureas allows them to cross the blood-brain barrier, a property linked to their potential to induce brain tumors. echemi.com

Pulmonary and Hepatic Systems: A single injection of 1-butyl-1-nitrosourea (BNU) in newborn mice was found to induce adenomas and adenocarcinomas of the lung, as well as liver adenomas. nih.gov

Colorectal and Digestive Tract: As noted, this compound can induce tumors in the digestive tract. smolecule.com Other compounds like N-methyl-N-nitrosourethane have also been shown to primarily target the upper digestive tract in rats, including the forestomach and esophagus. nih.gov

Interactive Table: Organ-Specific Tumor Induction by Select Nitrosourea Compounds in Animal Models

| Compound | Species/Strain | Primary Target Organs | Reference |

|---|---|---|---|

| This compound | Donryu Rat | Leukemia, Digestive Tract | smolecule.com |

| 1-Butyl-1-nitrosourea (BNU) | Sprague-Dawley Rat | Mammary Gland, Stomach, Kidneys, Ovary | oup.com |

| 1-Butyl-1-nitrosourea (BNU) | CDF1 Mice | Lung, Liver, Nervous System (Acoustic Nerve) | nih.gov |

| N-Methyl-N-nitrosourea (MNU) | F344 & ACI/N Rats | Brain, Spinal Cord, Tongue, Esophagus | echemi.com |

| N-Ethyl-N-nitrosourea (ENU) | Rat | Nervous System | nih.gov |

The development of tumors following exposure to nitrosourea compounds is characterized by a latency period, which can vary significantly depending on the specific agent, the dose administered, and the animal model. Following initiation by the carcinogen, a series of progressive changes occur at the cellular and tissue level.

Studies with N-ethyl-N-nitrosourea (ENU) in transplacental carcinogenesis models show that the earliest histologically detectable changes can appear in animals as young as 8 weeks old. nih.gov These early lesions are often multiple and are not randomly distributed, appearing in organ regions where tumors will later develop. nih.gov Research indicates that even a short time after exposure, cells can acquire a malignant potential that becomes evident over time. nih.gov

In models using 1-butyl-1-nitrosourea (BNU), tumors in rats developed between the 25th and 75th week after a single administration. oup.com Continuous administration in drinking water led to a dose-dependent relationship in the latent period for tumor development. oup.com The progression from initial cellular damage to a detectable tumor involves stages from hyperplasia to carcinoma in situ, and finally to invasive carcinoma, as has been detailed in models of MNU-induced mammary carcinogenesis. mdpi.com

Species and Strain-Specific Responses in Carcinogenesis Models

The carcinogenic response to nitrosourea compounds can vary significantly between different animal species and even between different inbred strains of the same species. echemi.com These differences can be attributed to variations in metabolic pathways, DNA repair capacity, and the genetic background of the host, which can influence susceptibility to tumor development in specific organs.

For This compound , specific studies have utilized Donryu rats, which were found to develop leukemias and digestive tract tumors, highlighting a particular strain's response to this agent. smolecule.com

Broader studies with other nitrosoureas further illustrate this principle:

Strain Differences in Rats: When N-methyl-N-nitrosourea (MNU) was administered orally to F344 and ACI/N rats, both strains developed a high incidence of neurogenic tumors. echemi.com However, tumors of the tongue and esophagus were primarily seen in F344 rats, while ACI/N rats developed tumors of the heart and renal pelvis, demonstrating clear strain-dependent differences in organotropism. echemi.com

Species Differences: Nearly every animal species tested is sensitive to cancer induction by N-nitrosocompounds, but the target organs can differ. For example, N-Nitrosodi-n-butylamine is a potent urinary-bladder carcinogen in mice, rats, hamsters, and guinea pigs. Even with directly acting carcinogens like nitrosoureas, where metabolic activation differences are less of a factor, quantitative differences in DNA alkylation alone are often insufficient to fully explain the observed species-specific responses, suggesting other biological factors are at play.

Interactive Table: Strain-Specific Tumorigenesis in Rats Treated with N-Methyl-N-nitrosourea (MNU)

| Rat Strain | Primary Tumor Sites | Reference |

|---|---|---|

| F344 | Brain/Spinal Cord, Tongue, Esophagus, Glandular Stomach | echemi.com |

| ACI/N | Brain/Spinal Cord, Heart, Renal Pelvis | echemi.com |

| Donryu | Peripheral Nervous System, Erythroleukemia | nih.gov |

Structure Activity Relationships Sar and Computational Modeling for 1 Butyl 3,3 Dimethyl 1 Nitrosourea

Elucidation of Structural Features Influencing Biological Activity

The biological activity of 1-butyl-3,3-dimethyl-1-nitrosourea is dictated by the interplay of its constituent parts: the N1-butyl group and the N3-dimethyl substituents on the urea (B33335) backbone. These features modulate the compound's chemical stability, decomposition pathways, and subsequent interactions with biological macromolecules.

The alkyl group attached to the N-nitroso moiety is a critical factor in the reactivity and DNA damaging potential of N-nitrosourea compounds. nih.gov In this compound, the butyl group plays a pivotal role. Upon metabolic activation or spontaneous decomposition, N-nitrosoureas generate highly reactive electrophilic species, typically diazonium ions, which then yield carbocations. These carbocations are the ultimate alkylating agents that form covalent bonds, or adducts, with nucleophilic sites on DNA bases. nih.gov

The nature of the alkyl group directly influences the stability and reactivity of the resulting carbocation. While simpler alkylnitrosoureas like N-methyl-N-nitrosourea (MNU) primarily form methyl adducts at the N7 position of guanine (B1146940) and N3 of adenine, longer-chain analogues introduce greater complexity. dntb.gov.uanih.gov The n-butyl carbocation derived from this compound is prone to rearrangement, potentially leading to a more complex pattern of DNA alkylation than that seen with simple methylating or ethylating agents. nih.gov This can result in the formation of various butyl-DNA adducts.

A crucial aspect of N-nitrosourea carcinogenicity is the formation of O-alkylated DNA adducts, such as O6-alkylguanine. nih.gov These lesions are highly mutagenic because they can cause mispairing during DNA replication, leading to G to A transition mutations if not repaired. hesiglobal.org The propensity of a nitrosourea (B86855) to form these O-alkylated adducts versus N-alkylated adducts is governed by the properties of the alkylating intermediate. nih.gov Longer-chain alkylating agents often show an increased proportion of O-alkylation. The specific alkylation pattern of this compound is a key determinant of its unique biological effects. smolecule.com

Table 1: Influence of Alkyl Group on N-Nitrosourea Reactivity and Key DNA Adducts

| N-Nitrosourea Example | Alkyl Group | Primary Reactive Intermediate | Key DNA Adducts | Biological Significance |

| N-Methyl-N-nitrosourea (MNU) | Methyl | Methyldiazonium ion | N7-methylguanine, O6-methylguanine, N3-methyladenine | Potent carcinogen, O6-MeG is highly mutagenic. nih.govhesiglobal.org |

| N-Ethyl-N-nitrosourea (ENU) | Ethyl | Ethyldiazonium ion | N7-ethylguanine, O6-ethylguanine, O4-ethylthymine | Induces point mutations and is used in genetic research. dovepress.com |

| This compound | Butyl | Butyldiazonium ion | Butyl-DNA adducts (specific sites less characterized) | Known carcinogen, induces tumors in animal models. smolecule.com |

This table provides illustrative examples and is not exhaustive.

The substituents on the N3 nitrogen of the urea group significantly modulate the compound's biological activity. In this compound, the two methyl groups at this position influence its physicochemical properties and, consequently, its genotoxicity. These substituents affect the molecule's lipophilicity (fat-solubility), which in turn governs its ability to be absorbed, distributed throughout the body, and transported across cell membranes to reach its ultimate target, nuclear DNA.

Beyond influencing distribution, the urea substituents also impact the molecule's decomposition. The decomposition of N-nitrosoureas yields not only an alkylating agent but also an isocyanate. The structure of the urea substituent determines the identity of this isocyanate. For this compound, decomposition would produce dimethylcarbamoyl isocyanate. This reactive species can carbamoylate proteins, including enzymes involved in DNA repair, which can potentiate the genotoxic effects of the DNA alkylation. This dual mechanism of DNA alkylation and protein carbamoylation is a hallmark of the toxicity of many N-nitrosoureas.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a computational approach to build mathematical models that correlate the chemical structure of compounds with their biological effects. nih.gov These models are instrumental in predicting the toxicity of untested chemicals and in understanding the molecular properties that drive their activity.

For classes of compounds like N-nitrosoureas, QSAR models have been developed to predict biological endpoints such as mutagenicity and carcinogenicity. nih.govresearchgate.net While specific QSAR models developed exclusively for this compound are not widely reported, general models for nitrosamines and nitrosoureas are relevant. acs.org These models are built by creating a dataset of related compounds with known activities and then using statistical methods to find correlations between this activity and calculated molecular descriptors. gatech.edu Such models can then be used to predict the potential hazard of a compound like this compound based on its structural features.

The predictive power of a QSAR model hinges on the selection of appropriate molecular descriptors—numerical values that quantify different aspects of a molecule's physicochemical properties. pharmatutor.orgbigchem.eu For N-nitrosoureas, key descriptors often fall into several categories:

Electronic Descriptors : These describe the electronic environment of the molecule. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can relate to a molecule's reactivity as a nucleophile or electrophile. ucsb.edu For nitrosoureas, these can help model the ease of decomposition and the reactivity of the resulting alkylating agent.

Lipophilicity Descriptors : The octanol-water partition coefficient (log P) is a common measure of lipophilicity. It is critical for modeling a compound's absorption and distribution. The XLogP3 value for this compound is estimated to be 1.6, indicating moderate lipophilicity. echemi.com

Steric/Topological Descriptors : These descriptors quantify the size, shape, and branching of a molecule. pharmatutor.org Examples include molecular weight, molar refractivity, and topological polar surface area (TPSA). These are important for understanding how the molecule fits into enzyme active sites or interacts with DNA. researchgate.net

Table 2: Selected Molecular Descriptors for this compound

| Descriptor | Value / Type | Relevance in QSAR Models |

| Molecular Weight | 173.21 g/mol smolecule.com | Relates to size and diffusion properties. |

| XLogP3 | 1.6 echemi.com | A measure of lipophilicity, influencing membrane permeability and bioavailability. |

| Topological Polar Surface Area (TPSA) | 53 Ų echemi.com | Relates to hydrogen bonding potential and permeability. |

| Rotatable Bond Count | 3 echemi.com | Indicates molecular flexibility. |

| HOMO/LUMO Energies | Quantum Mechanical | Relates to chemical reactivity and the propensity to undergo reactions. ucsb.edu |

Computational Chemistry Approaches for Mechanism Elucidation

Computational chemistry offers powerful in-silico tools to explore the reaction mechanisms of toxic compounds at the atomic level. These methods can model the decomposition of this compound, characterize its reactive intermediates, and simulate their interactions with DNA.

Theoretical calculations, such as those using Density Functional Theory (DFT), can map the energetic landscape of the decomposition pathway. This allows for the calculation of activation barriers for the formation of the butyldiazonium ion and the subsequent butyl carbocation. Such studies can also investigate the likelihood of carbocation rearrangements, providing a theoretical basis for the spectrum of DNA adducts that might be formed.

Furthermore, molecular modeling techniques like molecular docking and molecular dynamics (MD) simulations can be used to visualize the non-covalent binding of the parent nitrosourea and the covalent binding of the butyl carbocation to the DNA double helix. These simulations can predict the preferred sites of alkylation (e.g., N7-guanine vs. O6-guanine) and the structural impact of adduct formation on the DNA helix, offering mechanistic insights into the initiation of mutagenesis and carcinogenesis.

Molecular Dynamics Simulations of DNA Interactions

MD simulations of DNA systems typically utilize force fields such as AMBER or GROMACS to model the intricate forces between atoms. researchgate.netmdpi.com These simulations can predict and analyze the stability of the DNA-ligand complex, conformational changes in both the DNA and the ligand, and the specific interactions that govern the binding process. icts.res.inmdpi.com For a molecule like this compound, MD simulations could elucidate how the butyl group and the dimethylurea moiety influence its approach and binding within the DNA grooves. The simulations can track key metrics like root-mean-square deviation (RMSD) to assess the stability of the complex and root-mean-square fluctuation (RMSF) to identify flexible regions of both the DNA and the nitrosourea. mdpi.com

Furthermore, MD simulations can provide detailed insights into the non-covalent interactions that precede the covalent modification of DNA. These interactions, including hydrogen bonds, van der Waals forces, and hydrophobic interactions, are crucial for the initial recognition and positioning of the molecule within the DNA structure. mdpi.com By analyzing the simulation trajectories, researchers can identify the primary binding sites, such as the major or minor groove, and the specific DNA bases that are in close contact with the nitrosourea molecule. This information is vital for understanding the sequence selectivity of DNA alkylation.

Interactive Table: Representative Parameters from a Hypothetical MD Simulation of a Nitrosourea-DNA Complex

| Simulation Parameter | Typical Value/Observation | Significance |

| Simulation Time | 100 ns - 1 µs | Allows for the observation of binding events and conformational changes over a biologically relevant timescale. icts.res.in |

| RMSD of DNA-Ligand Complex | < 3 Å | Indicates a stable binding of the ligand to the DNA molecule. |

| RMSF of DNA | Higher fluctuations at terminal ends | Shows the flexibility of the DNA structure, with the binding site often exhibiting reduced fluctuation. |

| Dominant Interaction Types | Hydrogen bonds, Hydrophobic interactions | Elucidates the nature of the forces holding the ligand in the DNA groove prior to covalent modification. |

| Preferred Binding Site | Major or Minor Groove | Reveals the structural basis for the initial recognition between the molecule and DNA. |

Quantum Mechanical Calculations of Reactivity and Decomposition

Quantum mechanical (QM) calculations are indispensable for understanding the electronic structure, reactivity, and decomposition pathways of molecules like this compound. These methods, such as Density Functional Theory (DFT), provide insights into the chemical reactions at a subatomic level, which are beyond the scope of classical MD simulations. nih.gov

The decomposition of N-nitrosoureas is a critical step in their biological activity, leading to the formation of highly reactive alkylating species. For this compound, QM calculations can be employed to model the decomposition process, which is initiated by the formation of a diazonium ion and an isocyanate. The calculations can determine the activation energies for different potential decomposition pathways, thereby identifying the most probable route. nih.gov The stability of the resulting carbocation, in this case, a butyl cation, is a key determinant of the compound's alkylating potential and can be precisely calculated using QM methods.

Furthermore, QM calculations are crucial for studying the mechanism of DNA alkylation. By modeling the reaction between the butyl diazonium ion and the nucleophilic centers on DNA bases (e.g., the N7 and O6 positions of guanine), researchers can predict the regioselectivity of alkylation. These calculations can reveal the transition state structures and the energy barriers associated with the formation of different DNA adducts. This information is fundamental to understanding the mutagenic and carcinogenic potential of the compound.

Interactive Table: Hypothetical QM Calculation Results for Nitrosourea Decomposition

| Calculated Property | Theoretical Method | Predicted Outcome for a Butylnitrosourea | Significance |

| Activation Energy for N-N bond cleavage | DFT (B3LYP/6-31G*) | ~20-30 kcal/mol | Determines the rate-limiting step in the decomposition pathway. |

| Stability of Butyl Cation | G3/G4 Theory | Higher stability than smaller alkyl cations | Influences the reactivity and half-life of the alkylating species. |

| Energy of Transition State for Guanine O6-alkylation | MP2/6-311+G** | Lower than for N7-alkylation | Predicts the preferred site of DNA modification, which is crucial for mutagenicity. |

| Reaction Enthalpy for Adduct Formation | CBS-QB3 | Exothermic | Indicates that the formation of the DNA adduct is a thermodynamically favorable process. |

Advanced Analytical Methodologies for Research Applications of 1 Butyl 3,3 Dimethyl 1 Nitrosourea

Spectrometric Techniques for Adduct and Metabolite Analysis

Spectrometric methods are fundamental in identifying and quantifying the products formed from the biotransformation of 1-Butyl-3,3-dimethyl-1-nitrosourea.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the analysis of N-nitroso compounds, providing highly accurate mass measurements that facilitate the determination of elemental compositions for parent compounds, metabolites, and adducts. fda.gov When coupled with liquid chromatography (LC-HRMS), it allows for the sensitive detection and quantification of nitrosamine (B1359907) impurities in various matrices. fda.govb-cdn.net For this compound, HRMS can distinguish the compound from matrix interferences with high selectivity. fda.gov

Tandem mass spectrometry (MS/MS), often paired with LC (LC-MS/MS), is the technique of choice for structural confirmation and trace-level quantification. sciex.comnih.gov The method provides exceptional sensitivity and specificity, which is crucial for detecting genotoxic impurities at very low levels. sciex.com In MS/MS analysis, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. This transition is monitored for highly selective quantification. For this compound (molecular weight 173.21 g/mol ), the protonated molecule ([M+H]⁺) with an exact mass of m/z 174.1237 would be selected as the precursor ion in positive ionization mode. Subsequent fragmentation would likely involve the characteristic loss of the nitroso group (-NO).

Table 1: Predicted HRMS and MS/MS Fragmentation Data for this compound This table presents predicted data based on the compound's structure and typical fragmentation patterns of N-nitrosoureas.

| Analyte | Precursor Ion [M+H]⁺ (m/z) | Major Product Ions (m/z) | Proposed Fragment |

| This compound | 174.1237 | 144.1131 | [M+H-NO]⁺ |

| 116.1182 | [M+H-N(CH₃)₂]⁺ | ||

| 72.0808 | [C(O)N(CH₃)₂]⁺ | ||

| 57.0704 | [C₄H₉]⁺ |

These mass spectrometry-based methods are indispensable for pharmacokinetic studies, metabolism research, and the detection of DNA adducts formed by reactive intermediates of the compound. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. chromatographytoday.com While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule, which is essential for identifying unknown metabolites or structurally characterizing DNA adducts. chromatographytoday.comnih.gov

For this compound, ¹H and ¹³C NMR spectra would provide characteristic signals for the butyl and dimethyl groups. Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are employed to establish proton-proton and proton-carbon correlations, respectively, confirming the compound's structure. nih.gov When studying its metabolism, NMR is crucial for determining the exact position of modifications, such as hydroxylation on the butyl chain. Similarly, for DNA adducts, NMR can identify the specific site of alkylation on a DNA base, for instance, at the O⁶ or N⁷ position of guanine (B1146940). smolecule.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound This table presents predicted chemical shift ranges based on standard values for similar functional groups.

| Protons | Functional Group | Predicted Chemical Shift (ppm) | Multiplicity |

| CH₃ | Terminal Methyl (Butyl) | 0.9 - 1.0 | Triplet |

| CH₂ | Methylene (Butyl) | 1.3 - 1.7 | Multiplet |

| CH₂ | Methylene (adjacent to N) | 3.8 - 4.2 | Triplet |

| (CH₃)₂ | N,N-Dimethyl | 3.0 - 3.2 | Singlet |

Chromatographic Separations in Mechanistic Studies

Chromatographic techniques are essential for separating this compound and its related products from complex biological matrices prior to detection.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile N-nitroso compounds. nih.govnih.gov Reversed-phase columns, such as C18, are typically employed with mobile phases consisting of water and an organic modifier like acetonitrile (B52724) or methanol. waters.comglsciences.com

Several detectors can be coupled with HPLC for the analysis of nitrosoureas:

UV-Vis Detector: N-nitrosoureas exhibit a characteristic UV absorbance maximum around 230-240 nm, allowing for their detection and quantification. nih.govwaters.com While not highly specific, it is a robust and common detection method.

Mass Spectrometry (MS) Detector: As detailed in section 8.1.1, coupling HPLC with MS or MS/MS provides the highest degree of sensitivity and specificity. tandfonline.comnih.gov

Thermal Energy Analyzer (TEA): The TEA is a highly specific and sensitive detector for N-nitroso compounds. It works by pyrolyzing the N-NO bond, releasing a nitric oxide (NO) radical, which then reacts with ozone to produce light that is detected by a photomultiplier tube. nih.govoup.com HPLC-TEA systems have been developed to overcome issues with aqueous mobile phases, enabling the selective analysis of non-volatile nitrosamines. nih.govoup.com

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile and semi-volatile compounds. While many N-nitrosoureas have limited thermal stability, GC can be used for their analysis, sometimes requiring derivatization to increase thermal stability and volatility. nih.govnih.govacs.org

The premier detector for GC analysis of N-nitroso compounds is the Thermal Energy Analyzer (TEA). filab.frfilab.fr The GC-TEA combination is highly specific and sensitive, making it an excellent choice for trace analysis of nitrosamines in various samples. nih.gov The technique separates compounds in the GC column before they enter the TEA pyrolyzer, where the specific detection of the nitroso functional group occurs. chromatographytoday.comfilab.fr This specificity minimizes interferences from the sample matrix, allowing for reliable quantification at low levels. nih.gov

Integration of High-Throughput Techniques in Genotoxicity and Carcinogenicity Assessment

Assessing the genotoxic and carcinogenic potential of compounds like this compound traditionally involves time-consuming animal studies. Modern toxicology is shifting towards high-throughput screening (HTS) methods to rapidly evaluate the potential of thousands of chemicals. dovepress.comnih.gov

For genotoxicity assessment, several assays have been adapted to HTS formats (e.g., 96- or 384-well plates):

Ames Test (Bacterial Reverse Mutation Assay): Miniaturized versions of the Ames test are used for rapid screening of a compound's mutagenic potential. dovepress.com

SOS/ChromoTest: This is a bacterial-based colorimetric assay that detects DNA damage by measuring the induction of the SOS DNA repair system. researchgate.net

In Vitro Micronucleus Assay: This test detects chromosomal damage (clastogenicity) or chromosome loss (aneugenicity). It has been successfully automated using flow cytometry, allowing for the rapid analysis of thousands of cells and providing a quantitative measure of genotoxic effect. youtube.com Given that this compound is an alkylating agent, it is expected to be a clastogen, inducing DNA strand breaks that lead to micronucleus formation. youtube.com

These HTS approaches, by integrating automated liquid handling, advanced cell imaging, and flow cytometry, allow for the efficient prioritization of compounds for further in-depth toxicological testing. nih.govyoutube.com

Future Research Directions and Unresolved Questions for 1 Butyl 3,3 Dimethyl 1 Nitrosourea

Elucidation of Undiscovered Mechanistic Pathways and Novel Adducts

The primary mechanism of 1-Butyl-3,3-dimethyl-1-nitrosourea involves its decomposition to form highly reactive intermediates that alkylate DNA, leading to mutations. smolecule.com Studies have shown a preference for the alkylation of guanine (B1146940) residues. smolecule.com However, significant questions that apply to the broader class of N-nitroso compounds remain unresolved for this specific molecule. nih.gov

A critical area for future research is to determine whether the O6-alkylation of guanine is the exclusive initiating event for its biological effects, or if other adducts, such as O4-alkylation of thymine (B56734) and the formation of phosphate (B84403) triesters, play a significant role. nih.gov The presence of a butyl group, a longer alkyl chain compared to the more commonly studied methyl group, raises further questions about the potential for rearranged DNA alkylation products and their biological significance. nih.govrsc.org The unique structure of this compound may allow it to interact with DNA in ways distinct from other nitrosoureas, potentially forming novel adducts that have not yet been characterized. smolecule.com Investigating these possibilities could reveal new pathways of genotoxicity and carcinogenesis.

Development of Advanced In Vitro Systems for Mechanistic Study

Current research has utilized in vitro models to study the effects of nitrosoureas. nih.gov However, the development and application of more sophisticated systems are crucial for a deeper mechanistic understanding. Future studies could employ advanced cell culture techniques, such as 3D organoids or co-culture systems that more accurately mimic the complex microenvironment of tissues.

Furthermore, the creation of fluorescent probes specifically designed to detect the DNA adducts formed by this compound would be a powerful tool. nih.gov Such probes could allow for real-time visualization and quantification of DNA damage and repair within living cells, providing insights that are difficult to obtain with current methods. nih.gov The use of cell lines with engineered deficiencies in specific DNA repair pathways, such as those involving the ALKBH family or O6-methylguanine-DNA methyltransferase (MGMT), would also be invaluable for dissecting the cellular responses to the specific damage induced by this compound. nih.govnih.gov

Predictive Modeling of Biological Response in Complex Systems

Predictive modeling offers a powerful approach to understanding and anticipating the biological effects of chemical compounds. For this compound, initial research indicates that exposure alters metabolic profiles in biological systems, which could serve as a basis for developing predictive models. smolecule.com Future work could focus on creating comprehensive computational models that integrate data from genomics, transcriptomics, proteomics, and metabolomics to predict the cellular response to exposure.

The concept of the hard and soft acids and bases (HSAB) principle has been proposed as a qualitative model to predict DNA alkylation patterns by similar compounds. nih.gov A future research direction would be to refine this and other quantitative structure-activity relationship (QSAR) models specifically for this compound. These models could predict the formation of specific adducts and correlate them with biological outcomes, such as mutagenicity and carcinogenicity, potentially reducing the reliance on animal testing. smolecule.com

Exploration of this compound as a Research Tool for DNA Damage and Repair Studies

Given its function as a potent alkylating agent, this compound is primarily used as a model compound for inducing cancer in research settings. smolecule.com This characteristic makes it an inherently valuable tool for studying the fundamental processes of DNA damage and repair. smolecule.comnih.gov Its ability to introduce specific types of DNA lesions allows researchers to probe the cellular machinery that responds to this damage. smolecule.comontosight.ai

Future research can leverage this compound to investigate the intricacies of DNA repair pathways. nih.govnih.gov For example, by treating cells that are proficient or deficient in the MGMT enzyme with this compound, researchers can elucidate the specific role of this enzyme in repairing butyl-adducts, as opposed to the more studied chloroethyl- or methyl-adducts. nih.gov Similarly, it can be used to study the involvement of other repair mechanisms, like the base excision repair (BER) pathway, which is initiated by DNA glycosylases that recognize and remove damaged bases. nih.gov This exploration can contribute to the development of novel anticancer therapies that target DNA repair mechanisms. smolecule.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。